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Elacestrant vs. its Dihydrochloride Salt: A
Pharmacokinetic Comparison for Researchers
For researchers and drug development professionals, understanding the pharmacokinetic

profile of a drug candidate is paramount. This guide provides a detailed comparison of the

pharmacokinetic properties of Elacestrant and its clinically administered form, Elacestrant S-

enantiomer dihydrochloride. Elacestrant is a selective estrogen receptor degrader (SERD)

approved for the treatment of certain types of breast cancer.[1][2][3] It is formulated as a

dihydrochloride salt for oral administration.[4][5] The approved dosage of 345 mg of Elacestrant

is equivalent to 400 mg of Elacestrant dihydrochloride.[4][6] This guide will clarify the

relationship between the active moiety (Elacestrant) and its salt form, presenting key

pharmacokinetic data from clinical studies involving the dihydrochloride formulation.

Understanding the Forms: Elacestrant and
Elacestrant Dihydrochloride
It is crucial to understand that "Elacestrant S-enantiomer dihydrochloride" is the active

pharmaceutical ingredient (API) used in the final oral dosage form.[5] Pharmacokinetic studies

measure the concentration and disposition of the active compound, Elacestrant, in the body

following the administration of this salt form. Therefore, a direct head-to-head pharmacokinetic

comparison between the "parent compound" (free base) and the dihydrochloride salt is not the
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standard clinical scenario. The available data pertains to the systemic exposure of Elacestrant

after the oral intake of the dihydrochloride salt.

Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Elacestrant following

oral administration of Elacestrant dihydrochloride in healthy post-menopausal women and

patients with breast cancer.
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Pharmacokinetic
Parameter

Value Population Reference

Oral Bioavailability ~10% - 11%
Healthy post-

menopausal women
[1][4][6][7][8]

Time to Maximum

Plasma Concentration

(Tmax)

1 - 4 hours

Healthy post-

menopausal

women/Patients

[1][2][6]

Elimination Half-Life

(t½)
30 - 50 hours

Healthy post-

menopausal

women/Patients

[1][6]

Steady State Reached by day 6

Healthy post-

menopausal

women/Patients

[2][6]

Accumulation Ratio
2-fold (based on

AUC0-24h)

Healthy post-

menopausal

women/Patients

[1][2]

Volume of Distribution

(Vd)
5800 L Not Specified [1]

Plasma Protein

Binding
>99% Not Specified [1][6]

Metabolism

Primarily by CYP3A4;

minor contributions

from CYP2A6 and

CYP2C9

Not Specified [1][4][6][8]

Excretion

~82% in feces (34%

unchanged); ~7.5% in

urine (<1%

unchanged)

Not Specified [1][6]

Effect of High-Fat

Meal

Cmax increased by

42%, AUC increased

by 22%

Not Specified [1]
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Experimental Protocols
The pharmacokinetic data presented above were primarily derived from two first-in-human,

randomized, placebo-controlled Phase 1 studies (Study 001 and Study 004) conducted in

healthy postmenopausal women.[7][9][10]

Study Design
Study 001: This study involved single-ascending dose and multiple-ascending dose cohorts.

[7] To determine absolute bioavailability, a cohort of subjects received a single oral dose (100

mg) and a single intravenous dose (1 mg) of Elacestrant.[7][11]

Study 004: This study evaluated multiple-ascending doses of Elacestrant administered daily

for 7 days.[11]

Pharmacokinetic Sampling and Analysis
Blood Sampling: Serial blood samples were collected at predefined time points post-dose to

determine the plasma concentrations of Elacestrant.

Analytical Method: Plasma concentrations of Elacestrant were likely measured using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is

the standard for quantitative bioanalysis in pharmacokinetic studies.

Signaling Pathway and Experimental Workflow
Elacestrant Mechanism of Action
Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen

receptor-alpha (ERα).[1][2] This binding blocks the transcriptional activity of the receptor and

leads to its degradation.[1][2] This mechanism is particularly important in ER-positive breast

cancers, including those with ESR1 mutations that can confer resistance to other endocrine

therapies.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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